molecular formula C20H24Cl2N2O2 B8260908 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid

2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid

Cat. No.: B8260908
M. Wt: 395.3 g/mol
InChI Key: TYNAJIQMVWYWKY-UHFFFAOYSA-N
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Description

2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a butyl-substituted aniline moiety and a dichlorophenyl carbamic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    N-Alkylation: The initial step involves the N-alkylation of 3-methylaniline with butyl bromide in the presence of a base such as potassium carbonate.

    Carbamate Formation: The resulting N-butyl-3-methylaniline is then reacted with 3,4-dichlorophenyl isocyanate to form the desired carbamic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, where precise control over reaction conditions is required.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages such as improved reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamate
  • 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)urea
  • 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)amide

Uniqueness

2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O2/c1-3-4-10-23(16-7-5-6-15(2)13-16)11-12-24(20(25)26)17-8-9-18(21)19(22)14-17/h5-9,13-14H,3-4,10-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNAJIQMVWYWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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